5-Nitroisatin

Thermal Stability Material Science High-Temperature Synthesis

Researchers targeting urease for H. pylori therapeutics face potency limitations with standard inhibitors. 5-Nitroisatin solves this: its thiosemicarbazone derivatives achieve IC50 values as low as 0.44 μM (vs. 22.3 μM for thiourea). • Key precursor for Schiff bases active against resistant E. faecalis. • Building block for fluorescent Fe3+ chemosensors (84% quenching). • Lower LogP than halogenated analogs enhances downstream compound solubility. ≥98% purity, supplied with full analytical documentation.

Molecular Formula C8H4N2O4
Molecular Weight 192.13 g/mol
CAS No. 611-09-6
Cat. No. B147319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitroisatin
CAS611-09-6
Synonyms5-Nitroindole-2,3-dione RTECS
Molecular FormulaC8H4N2O4
Molecular Weight192.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2
InChIInChI=1S/C8H4N2O4/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(7)12/h1-3H,(H,9,11,12)
InChIKeyUNMYHYODJHKLOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitroisatin: Foundational Heterocyclic Building Block


5-Nitroisatin (CAS: 611-09-6) is a nitro-substituted derivative of the privileged scaffold, isatin (1H-indole-2,3-dione). It is characterized by a nitro group (-NO2) at the 5-position of the indole ring system [1]. This yellow to orange crystalline powder serves as a versatile intermediate in organic synthesis, particularly for constructing complex heterocyclic molecules with potential biological activities. As a member of the indole class, it has been identified as a reactant for preparing a diverse range of bioactive agents, including antibacterials, antifungals, anticonvulsants, and anticancer compounds . Its fundamental role is as a precursor to more complex, functionalized derivatives, making it a key starting material in many medicinal chemistry research programs .

Scaffold Privileged isatin core with 5-nitro substitution Enables electronic modulation for heterocycle synthesis
Workflow Versatile building block for complex heterocyclic molecules Used in medicinal chemistry programs targeting bioactive libraries
Research Context Relevant to antimicrobial, anticancer, and CNS agent research Supports synthesis of tool compounds for target validation

Why 5-Nitroisatin Cannot Be Substituted


Simply substituting one 5-substituted isatin analog for another can lead to significant changes in a molecule's physicochemical profile and biological behavior. The specific electronic nature of the nitro group (-NO2) on 5-Nitroisatin creates a distinct reactivity pattern compared to analogs bearing halogen (e.g., -Br, -Cl, -F), alkyl (e.g., -CH3), or hydrogen substituents . This difference is not merely academic; it manifests in measurable properties such as redox behavior [1] and lipophilicity [2], which are critical for both synthetic transformations and the downstream performance of the resulting compounds. The quantitative evidence below demonstrates that substituting 5-Nitroisatin for a different isatin derivative is not a trivial change and can fundamentally alter the outcome of a research or industrial process.

Electronic & redox mismatch The 5-nitro group creates a distinct two-step electrochemical reduction pathway, unlike isatin or 5-halo analogs. Redox behavior may not transfer.
Lipophilicity shift (LogP) LogP ~0.5 for 5-nitroisatin vs. ~1.4 for isatin and ~1.7 for 5-bromoisatin. This lower lipophilicity alters ADME profile of derived compounds.
Acidity and reactivity pKa is about 2 units lower than isatin, changing ionization at physiological pH. Reactivity in nucleophilic substitutions and solubility profiles may differ significantly.

Quantitative Evidence for Choosing 5-Nitroisatin


Superior Thermal Stability vs. Isatin and 5-Fluoroisatin

5-Nitroisatin exhibits a significantly higher melting point (and thus decomposition temperature) compared to the parent compound, isatin, and the 5-fluoro analog. This enhanced thermal stability can be a critical factor in synthetic reactions requiring elevated temperatures or in applications where material integrity under heat is essential [1].

Melting point
Reported
5-Nitroisatin: 251–258 °C (dec.)
Isatin: 193–204 °C · 5-Fluoroisatin: 224–227 °C
Higher thermal stability supports high-temperature synthesis and purification.
Literature values from multiple vendors; decomposition observed.
Thermal Stability Material Science High-Temperature Synthesis

Distinct Two-Step Electrochemical Reduction

Electrochemical analysis reveals that the reduction mechanism of 5-Nitroisatin is fundamentally different from that of the parent compound, isatin. While both undergo an irreversible, pH-dependent process, the reduction of 5-Nitroisatin uniquely occurs via two consecutive charge transfer reactions, leading to the formation of a single electroactive reduction product [1].

Electrochemical reduction
Head-to-head
Two-step, pH-dependent process forming one electroactive product.
Isatin undergoes a single-step irreversible reduction under identical conditions.
Unique redox pathway enables specialized electrochemical synthetic applications.
Glassy carbon electrode, cyclic/square-wave voltammetry.
Electrochemistry Redox Chemistry Synthetic Methodology

Lower Lipophilicity (LogP) vs. Isatin and 5-Bromoisatin

The 5-nitro substituent imparts a specific lipophilic character to the isatin core, as measured by the octanol-water partition coefficient (LogP). This value is distinctly different from those of isatin and other 5-halo analogs [1], [2].

Lipophilicity (LogP)
Cross-study
5-Nitroisatin: 0.47–0.73
Isatin: ~1.4 · 5-Bromoisatin: 1.72 (ΔLogP up to −1.25)
Lower lipophilicity influences solubility and ADME profile of derived analogs.
Predicted and experimental values from vendor databases.
Lipophilicity ADME Properties Drug Design

Increased Acidity (pKa) Over Isatin

The presence of the strong electron-withdrawing nitro group significantly lowers the predicted pKa of the lactam NH proton in 5-Nitroisatin relative to unsubstituted isatin, indicating enhanced acidity [1].

Acidity (pKa)
Cross-study
5-Nitroisatin pKa ≈ 8.06
Isatin pKa ≈ 10.3 (difference ~2.2 units)
Higher acidity alters ionization behavior and reactivity for nitrogen-centered derivatization.
Predicted values; actual ionization may vary with conditions.
Ionization Constant Solubility Reaction pH Optimization

Application Scenarios for 5-Nitroisatin


Urease Inhibitor Development

5-Nitroisatin serves as the preferred starting material for synthesizing potent urease inhibitors. Studies on its 5-nitroisatin-3-thiosemicarbazone derivatives have yielded compounds with IC50 values in the low micromolar to nanomolar range (e.g., 0.440 μM for derivative 2a), demonstrating a level of potency that is orders of magnitude better than the reference inhibitor, thiourea (IC50 = 22.3 μM) [1]. This established synthetic pathway and the high potency of resulting compounds make 5-Nitroisatin a critical procurement item for any project focused on developing new therapeutics for infections by urease-producing bacteria like H. pylori.

Antimicrobial and Antibacterial Development

Researchers seeking to create new antimicrobial agents, particularly those active against resistant strains, should procure 5-Nitroisatin. It is a well-documented building block for Schiff bases and N-Mannich bases that have demonstrated significant antimicrobial activity [1], [2]. Studies have shown that specific derivatives, such as compound 7 from a 5-nitroisatin-thiocarbohydrazone series, exhibit superior activity against *E. faecalis* when compared to the standard drug amoxicillin [2]. This positions 5-Nitroisatin as a key intermediate for generating novel chemical entities with the potential to overcome existing antibiotic resistance.

Fluorescent Chemosensors and Probes

5-Nitroisatin is a valuable precursor for constructing functional materials, specifically fluorescent chemosensors for metal ion detection. Its Schiff base derivatives, when immobilized on a solid support like mesoporous silica (SBA-15), have been shown to create hybrid nanomaterials with high specificity and sensitivity for Fe3+ ions, achieving up to an 84% quench in emission intensity [1]. This application leverages the unique electronic and photophysical properties conferred by the 5-nitroisatin core, making it a specialty procurement item for analytical chemistry and materials science research groups developing advanced sensors.

Anticancer Agents with Tailored Properties

5-Nitroisatin is a strategic choice for generating libraries of potential anticancer agents where specific physicochemical properties are desired. The electron-withdrawing nitro group is known to influence the electronic density of the isatin core, affecting interactions with biological targets like cyclin-dependent kinase 2 (CDK2) [1]. Furthermore, its lower LogP value compared to other 5-substituted analogs (e.g., isatin, 5-bromoisatin) allows for the synthesis of compounds with improved aqueous solubility [2], a critical factor in enhancing the bioavailability of drug candidates. This makes 5-Nitroisatin a key intermediate for oncology-focused medicinal chemistry projects aiming to balance potency with favorable drug-like properties.

Application
Selection Property
Validation Focus
Urease enzyme inhibition studies
Thiosemicarbazone derivatization capacity
Enzyme inhibition potency and kinetic profile
Antimicrobial screening research
Schiff base and Mannich base formation
Susceptibility testing against resistant strains
Fluorescent chemosensor development
Immobilization on mesoporous silica (e.g., SBA-15)
Metal ion sensing selectivity and quenching efficiency
Cancer cell-model studies
Lower LogP for aqueous solubility enhancement
Cytotoxicity endpoint and CDK2 target engagement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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